molecular formula C19H19N3OS2 B2411704 Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421499-21-9

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2411704
CAS No.: 1421499-21-9
M. Wt: 369.5
InChI Key: GIUMECAISOZXEA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves multiple steps. One common method includes the reaction of mercapto benzothiazole with a substituted benzylidene compound in the presence of a base such as sodium bicarbonate in ethanol . This reaction typically proceeds under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific structure and the presence of both benzothiazole and pyridine moieties. Similar compounds include:

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUMECAISOZXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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